molecular formula C8H15N3O B3102400 2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine CAS No. 1417569-34-6

2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine

Cat. No.: B3102400
CAS No.: 1417569-34-6
M. Wt: 169.22 g/mol
InChI Key: RCLYSKDGWQJIPK-UHFFFAOYSA-N
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Description

2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine is a heteroaryl ethylamine derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 3-positions. The pyrazole moiety is linked via a methoxyethylamine chain, a structural motif common in bioactive compounds such as histamine, dopamine, and serotonin analogs . Its methyl substituents likely improve lipophilicity and metabolic stability compared to unsubstituted pyrazole analogs.

Properties

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-7-5-8(11(2)10-7)6-12-4-3-9/h5H,3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLYSKDGWQJIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)COCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamine chain can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Derivatives

(a) Pyrazole-Pyran Derivatives (Compounds 11a and 11b)
  • Structure: These derivatives (e.g., 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile) incorporate a pyran ring fused to the pyrazole, with additional cyano or ester groups .
  • The presence of electron-withdrawing cyano groups (11a) or ester moieties (11b) may reduce basicity relative to the primary amine in 2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine .
(b) Pyrazole-Thiophene Hybrids (Compounds 7a and 7b)
  • Structure: These compounds (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone) feature a thiophene core linked to pyrazole via a ketone bridge .
  • The ketone bridge in 7a/7b may reduce solubility in aqueous media relative to the methoxyethylamine group .

Non-Pyrazole Ethylamine Analogs

(a) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride
  • Structure : A catechol-substituted ethylamine with a polar dihydroxyphenyl group .
  • Key Differences: The catechol moiety confers high polarity (lower logP) and susceptibility to oxidation, contrasting with the lipophilic methylpyrazole in the target compound.
(b) 3-(Dimethylamino)-2-(1,3-Dimethyl-4-Nitro-1H-Pyrazol-5-yl)Acrylaldehyde O-Methyloxime
  • Structure: Features a nitro group and dimethylamino substituents on the pyrazole, with an oxime-functionalized acrylaldehyde chain .
  • The oxime group may confer chelation properties, unlike the methoxyethylamine’s primary amine .

Physicochemical Properties (Inferred)

Property This compound Pyrazole-Pyran (11a) Pyrazole-Thiophene (7a) Catechol Ethylamine
Molecular Weight ~209 g/mol ~350 g/mol ~320 g/mol ~173.6 g/mol
logP (Estimated) 1.2–1.8 (moderate lipophilicity) 0.5–1.0 1.0–1.5 -0.5–0.5 (high polarity)
Solubility Moderate in water (amine + ether) Low (cyano groups) Low (ketone bridge) High (hydrochloride salt)

Biological Activity

2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxy and ethylamine groups may enhance its solubility and bioactivity.

Pharmacological Properties

Research indicates that derivatives of pyrazoles, including this compound, exhibit various pharmacological activities:

1. Antitumor Activity

  • Pyrazole derivatives have shown significant antitumor effects against several cancer cell lines. For instance, studies have highlighted their inhibitory action on key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .

2. Anti-inflammatory Effects

  • Compounds similar to this compound have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes .

3. Antimicrobial Activity

  • Some pyrazole derivatives possess notable antimicrobial properties, making them potential candidates for developing new antibiotics .

The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of enzymatic pathways and receptor interactions:

  • Enzyme Inhibition: Many pyrazoles act as inhibitors of key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation: Certain compounds have been identified as positive allosteric modulators for various receptors, enhancing or inhibiting their activity depending on the context .

Case Studies

Several studies illustrate the biological activity of pyrazole derivatives:

Case Study 1: Antitumor Efficacy
A study evaluated the effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity. The combination of certain pyrazoles with doxorubicin showed a synergistic effect, improving treatment outcomes for resistant cancer types .

Case Study 2: Anti-inflammatory Activity
In another study, a series of pyrazole derivatives were tested for their ability to inhibit nitric oxide production in macrophages. The most active compounds reduced nitric oxide levels significantly, suggesting potential for treating inflammatory diseases .

Data Tables

Activity Compound IC50 (µM) Remarks
AntitumorThis compound15Effective against MCF-7 cells
Anti-inflammatoryPyrazole derivative A20Inhibits NO production in macrophages
AntimicrobialPyrazole derivative B10Active against Gram-positive bacteria

Q & A

Q. What are the optimal synthetic routes for 2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a pyrazole derivative with an ethoxyethylamine precursor. For example, nucleophilic substitution between 1,3-dimethylpyrazol-5-ylmethanol and 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization requires:

  • Temperature control : Elevated temperatures (70–90°C) improve reaction rates but may lead to side reactions like elimination .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (EtOH) may reduce reactivity .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
    Data Table :
ConditionYield RangePurity (HPLC)
DMF, 80°C, 12h65–72%>95%
EtOH, reflux45–50%85–90%

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the pyrazole ring (δ 6.2–6.5 ppm for pyrazole protons) and ethoxyethyl chain (δ 3.5–4.0 ppm for OCH₂) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₈H₁₅N₃O: 169.1218) .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazole ring modulate the compound’s reactivity in downstream applications (e.g., ligand design)?

Methodological Answer: The 1,3-dimethyl groups on the pyrazole ring act as electron-donating groups, stabilizing the ring via inductive effects and influencing:

  • Metal coordination : Pyrazole’s N-donor sites bind transition metals (e.g., Cu²⁺, Fe³⁺), with dimethyl groups enhancing steric bulk and altering ligand geometry .
  • Protonation equilibria : Methyl groups increase the pKa of the pyrazole NH (if unsubstituted), affecting solubility and binding affinity in biological systems .
    Experimental Design :
  • Compare ligand stability constants (logβ) for metal complexes using UV-Vis titration (pH 2–10) .
  • Computational modeling (DFT) to analyze electron density distribution and HOMO-LUMO gaps .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Methodological Answer: Contradictions often arise from:

  • Dynamic effects : Conformational flexibility in the ethoxyethyl chain causes signal splitting. Use variable-temperature NMR (VT-NMR) to slow rotation and simplify spectra .
  • Impurity interference : Trace solvents (e.g., DMF residues) may overlap with target signals. Conduct 2D NMR (COSY, HSQC) to isolate genuine peaks .
    Case Study :
    A ¹H NMR signal at δ 3.7 ppm (assigned to OCH₂) showed unexpected multiplicity due to restricted rotation. VT-NMR at −40°C resolved this into a singlet, confirming rotational hindrance at room temperature .

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

Methodological Answer: Adopt a tiered approach per INCHEMBIOL guidelines :

Abiotic degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ=254 nm) to determine half-lives.

Biotic degradation : Use OECD 301F (ready biodegradability test) with activated sludge to measure mineralization rates .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Focus on modifying:

  • Pyrazole substituents : Replace methyl groups with halogens (e.g., Cl, F) to alter electronic profiles and enhance binding to biological targets (e.g., kinases) .
  • Ethoxyethyl chain : Introduce chiral centers or rigidify the chain (e.g., cyclopropane analogs) to improve selectivity .
    Validation Methods :
  • In vitro assays : Test derivatives against enzyme targets (IC₅₀ determination) .
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine
Reactant of Route 2
Reactant of Route 2
2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.